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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of

GSK-7975A, a potent inhibitor of Ca²⁺ release-activated calcium (CRAC) channels, with a

specific focus on its interaction with Orai1 and Orai3 isoforms. This document synthesizes key

findings on its mechanism of action, inhibitory potency, and the experimental protocols used for

its characterization.

Introduction
GSK-7975A is a pyrazole-based small molecule compound identified as a selective inhibitor of

store-operated calcium entry (SOCE).[1][2] The primary channels responsible for SOCE are the

CRAC channels, with the Orai protein family (Orai1, Orai2, and Orai3) forming the pore-forming

subunits.[3][4] These channels are critical for a multitude of cellular processes, including

immune responses, proliferation, and metabolic reprogramming, making them significant

targets for therapeutic intervention.[5][6] GSK-7975A serves as a crucial pharmacological tool

for investigating the physiological and pathological roles of Orai channels.[7]

Mechanism of Action
GSK-7975A functions as an inhibitor of Orai channels by acting downstream of the initial

activation steps of the SOCE pathway.[3][8] The canonical activation of Orai channels involves

the depletion of endoplasmic reticulum (ER) Ca²⁺ stores, which is sensed by the stromal
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interaction molecule 1 (STIM1). STIM1 then oligomerizes and translocates to ER-plasma

membrane junctions where it directly interacts with and activates Orai channels.[2][3]

Experimental evidence from Förster resonance energy transfer (FRET) microscopy indicates

that GSK-7975A does not interfere with STIM1 oligomerization or the subsequent coupling of

STIM1 to Orai1.[3][8] Instead, it is proposed to act as an allosteric pore blocker, binding to a

site on the Orai channel that influences its conformation and ion permeation.[3][4] The efficacy

of GSK-7975A is dependent on the geometry of the Orai pore's selectivity filter.[3][4]
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Figure 1: Mechanism of GSK-7975A Inhibition.
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Quantitative Data on Orai1 and Orai3 Inhibition
The inhibitory effects of GSK-7975A on STIM1-activated Orai1 and Orai3 currents have been

quantified using whole-cell patch-clamp electrophysiology. The compound exhibits similar

potency towards both isoforms under these conditions.

Parameter Orai1 Orai3 Cell Type Notes Reference

IC₅₀ ~4.1 µM ~3.8 µM HEK293

STIM1-

activated

currents

[3]

Hill

Coefficient
~1 ~1 HEK293

Suggests a

1:1 molar

interaction

[3]

Inhibition at

10 µM
Full Inhibition Full Inhibition HEK293

STIM1-

activated

currents

[3]

Differential Inhibition of Orai3 Currents
A key finding is that the sensitivity of Orai3 channels to GSK-7975A is dependent on their

mode of activation. While STIM1-activated Orai3 currents are potently inhibited, Orai3 channels

activated by the small molecule 2-aminoethoxydiphenyl borate (2-APB) are substantially less

sensitive.

Activation Method
GSK-7975A
Concentration

Orai3 Current
Inhibition

Reference

STIM1-dependent 10 µM Full Inhibition [3]

2-APB (75 µM) 10 µM Ineffective [3]

2-APB (75 µM) 50 µM ~50% Inhibition [3]

2-APB (75 µM) 100 µM Full Inhibition [3]
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This approximate 10-fold decrease in sensitivity suggests that the activation mechanism

(STIM1 vs. 2-APB) may induce distinct conformational states of the Orai3 pore, thereby altering

the binding site or accessibility for GSK-7975A.[3]

Selectivity Profile
GSK-7975A demonstrates a degree of selectivity for CRAC channels, though it is not

exclusively specific to one Orai isoform.

Orai1 vs. Orai3: As detailed above, GSK-7975A inhibits STIM1-activated Orai1 and Orai3

currents with very similar IC₅₀ values of approximately 4 µM.[3][9]

Orai2: Studies in ORAI1/2/3 triple-null cells have shown that GSK-7975A at 10 µM

significantly inhibits Orai2-mediated currents, similar to its effect on Orai1.[10]

Other Channels: GSK-7975A has been screened against other ion channels. It shows a

weak inhibitory effect on L-type (Caᵥ1.2) calcium channels (IC₅₀ of 8 µM) and a more potent

inhibition of the TRPV6 channel.[2][9][11]

Experimental Protocols
The characterization of GSK-7975A's effects relies on specialized biophysical and cell imaging

techniques.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion currents (designated as

ICRAC) flowing through Orai channels in the plasma membrane of a single cell.

Objective: To measure STIM1-activated inward Ca²⁺ currents mediated by Orai1 or Orai3

and quantify the inhibitory effect of GSK-7975A.

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and either

Orai1 or Orai3.[3]

Recording Configuration: The whole-cell patch-clamp configuration is established.
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Store Depletion: Intracellular Ca²⁺ stores are passively depleted by including a Ca²⁺ chelator

like BAPTA (20 mM) in the pipette solution, which diffuses into the cell upon achieving the

whole-cell configuration. This store depletion activates STIM1 and subsequently the Orai

channels.[10]

Drug Application: Once a stable, maximal ICRAC is established, GSK-7975A is applied at

various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) via a perfusion system to the single cell

under recording.[3]

Data Acquisition: Currents are measured in response to voltage ramps (e.g., from -100 mV

to +100 mV) applied at regular intervals (e.g., every 5 seconds) from a holding potential of 0

mV. The inward current at negative potentials (e.g., -100 mV) is analyzed.[3][10]

Analysis: Concentration-response curves are generated by plotting the percentage of current

inhibition against the GSK-7975A concentration to determine the IC₅₀ value.[3]
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Figure 2: Patch-Clamp Experimental Workflow.

FRET Microscopy
FRET microscopy is used to study protein-protein interactions in live cells, providing insights

into whether a compound disrupts the signaling cascade upstream of channel activation.
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Objective: To determine if GSK-7975A affects STIM1-STIM1 oligomerization or STIM1-Orai1

coupling.

Cell Preparation: HEK293 cells are co-transfected with fluorescently tagged proteins (e.g.,

STIM1-CFP and STIM1-YFP for oligomerization; STIM1-CFP and Orai1-YFP for coupling).[3]

[4]

Experimental Procedure:

Baseline FRET efficiency is measured in resting cells.

ER Ca²⁺ stores are depleted using an agent like thapsigargin (2 µM) to induce STIM1

oligomerization and coupling to Orai1, leading to an increase in FRET.[3]

GSK-7975A (10 µM) is applied either before or after store depletion.

Analysis: The FRET efficiency is monitored over time. A lack of change in the FRET signal

after the application of GSK-7975A indicates that the compound does not interfere with the

protein-protein interaction being measured.[3]

Conclusion
GSK-7975A is a potent inhibitor of Orai1 and Orai3-mediated CRAC currents when these

channels are activated by the canonical STIM1-dependent pathway. It exhibits similar, low-

micromolar IC₅₀ values for both isoforms, suggesting a lack of significant selectivity between

them under these conditions.[3] Its mechanism as an allosteric pore blocker that acts

downstream of STIM1-Orai1 coupling makes it a valuable tool for dissecting the roles of SOCE

in cellular signaling.[3][8] However, researchers should be aware of its reduced efficacy against

2-APB-activated Orai3 currents and its potential off-target effects on channels like TRPV6.[2][3]

The detailed protocols provided herein serve as a guide for the robust pharmacological

assessment of Orai channel modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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